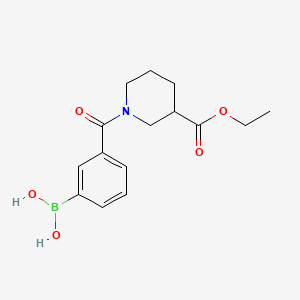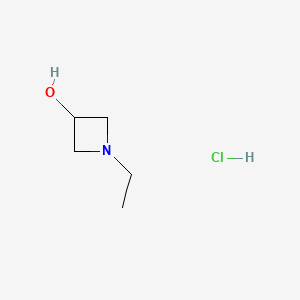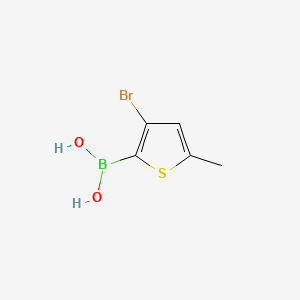
3-Bromo-5-methylthiophene-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methylthiophene-2-boronic acid is a chemical compound with the molecular formula C5H6BBrO2S . It is a highly valuable building block in organic synthesis . It is used in the synthesis of various compounds and has applications in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methylthiophene-2-boronic acid is defined by its molecular formula, C5H6BBrO2S . The InChI code for this compound is 1S/C5H6BBrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2,8-9H,1H3 .Physical And Chemical Properties Analysis
3-Bromo-5-methylthiophene-2-boronic acid is a solid compound . It has a molecular weight of 220.88 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Field : Chemistry
- Application : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
-
Therapeutics
- Field : Medicinal Chemistry
- Application : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Method : This involves the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Results : Boronic acids were also used for electrophoresis of glycated molecules .
-
Organic Electronics
- Field : Material Science
- Application : Derivatives of boronic acids may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
- Method : This involves the synthesis of boronic acid derivatives that can form π-conjugated systems.
- Results : The results of this application are not specified in the source.
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boronic acids are used as reagents in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a variety of boron reagents, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
- Results : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Protodeboronation
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Method : This involves a radical approach to catalytic protodeboronation of alkyl boronic esters .
- Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Drug Design and Delivery
- Field : Medicinal Chemistry
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : This involves the use of boronic acids and their esters in the design of new drugs and drug delivery devices .
- Results : These compounds are only marginally stable in water .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : Boronic acids are used as reagents in Suzuki-Miyaura cross-coupling reactions .
- Method : The process involves the use of a variety of boron reagents, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
- Results : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters has been used in the formal anti-Markovnikov hydromethylation of alkenes .
- Method : This involves a radical approach to catalytic protodeboronation of alkyl boronic esters .
- Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Neutron Capture Therapy
- Field : Medicinal Chemistry
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : This involves the use of boronic acids and their esters in the design of new drugs and drug delivery devices .
- Results : These compounds are only marginally stable in water .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENRTSJWSKNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681705 |
Source


|
| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylthiophene-2-boronic acid | |
CAS RN |
1351859-39-6 |
Source


|
| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

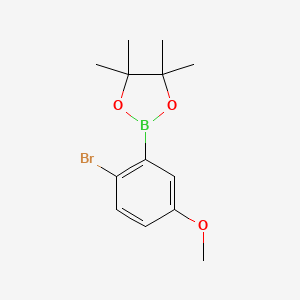
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
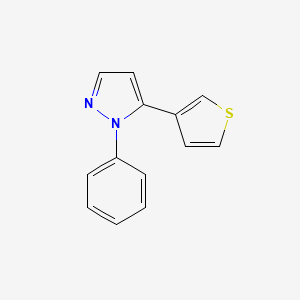
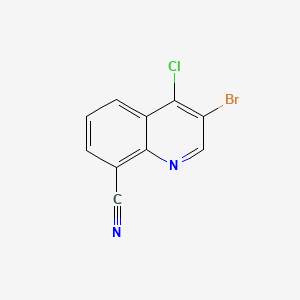
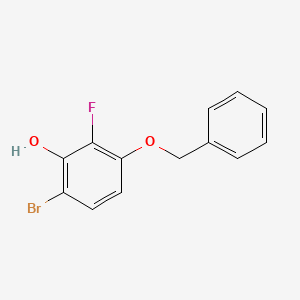
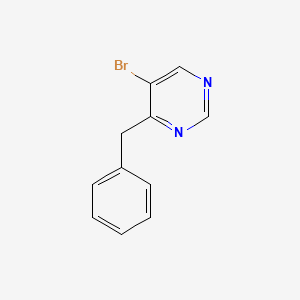
![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)
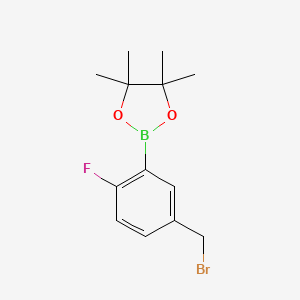
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
